1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl-
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Overview
Description
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is a chemical compound that belongs to the class of organic compounds known as diamines. These compounds are characterized by the presence of two amino groups attached to a carbon chain. The specific structure of this compound includes a pyridine ring substituted with a chlorine atom and a methyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 3-chloro-2-pyridine and 2-methyl-1,2-propanediamine.
Reaction Conditions: The reaction may involve nucleophilic substitution where the amino group of 2-methyl-1,2-propanediamine attacks the chlorinated pyridine ring.
Catalysts and Solvents: Common solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may involve the removal of the chlorine atom or reduction of the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: A simpler diamine without the pyridine ring or chlorine substitution.
3-Chloro-2-pyridine: A chlorinated pyridine without the diamine structure.
2-Methyl-1,2-propanediamine: A diamine with a methyl group but without the pyridine ring.
Uniqueness
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is unique due to the combination of the diamine structure with a chlorinated pyridine ring. This combination can result in distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
Molecular Formula |
C9H14ClN3 |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-N-(3-chloropyridin-2-yl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-9(2,11)6-13-8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI Key |
RMTGJYITLMKIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=C(C=CC=N1)Cl)N |
Origin of Product |
United States |
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